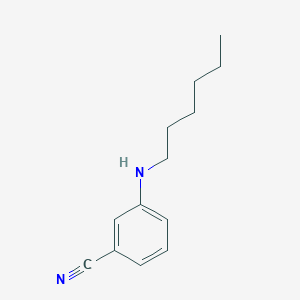

3-(Hexylamino)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

3-(hexylamino)benzonitrile |

InChI |

InChI=1S/C13H18N2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10,15H,2-5,9H2,1H3 |

InChI Key |

CJYFSGZEABRQMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hexylamino Benzonitrile and Analogues

Direct Synthetic Routes to 3-(Hexylamino)benzonitrile

Direct synthetic routes to this compound focus on introducing the hexylamino group onto a benzonitrile (B105546) precursor at the meta-position. Key methodologies include amination reactions of benzonitrile precursors and the derivatization of pre-functionalized benzonitriles.

Amination Reactions of Benzonitrile Precursors at the meta-Position

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. harvard.edumasterorganicchemistry.com In a potential synthetic route to this compound, 3-aminobenzonitrile (B145674) could be reacted with hexanal. This reaction would initially form an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its selectivity and milder reaction conditions. harvard.edu The general scheme for this approach is as follows:

Reaction Scheme: Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 3-Aminobenzonitrile | Hexanal | NaBH(OAc)₃ or NaBH₃CN | This compound |

Nucleophilic aromatic substitution (SNAr) provides a pathway for the synthesis of this compound by reacting a benzonitrile derivative bearing a suitable leaving group at the meta-position with hexylamine. A common precursor for such reactions is 3-chlorobenzonitrile. wikipedia.org The cyano group acts as a moderate electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, although less effectively than strongly deactivating groups like nitro groups.

The reaction would involve the displacement of the chloride ion by hexylamine, typically requiring elevated temperatures and sometimes the use of a base to neutralize the generated hydrochloric acid.

General Reaction for SNAr

| Aryl Halide | Nucleophile | Conditions | Product |

| 3-Chlorobenzonitrile | Hexylamine | Heat, Base | This compound |

The efficiency of SNAr reactions can be influenced by the nature of the leaving group and the reaction conditions. While direct examples of the reaction between 3-chlorobenzonitrile and hexylamine are not extensively documented, the principles of SNAr suggest this as a viable synthetic route.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org A direct analogue, the synthesis of 4-(n-hexylamino)benzonitrile, has been successfully achieved using Buchwald-Hartwig conditions, demonstrating the applicability of this method to the synthesis of the meta-isomer. chegg.com

In a typical procedure, 3-bromobenzonitrile would be reacted with n-hexylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald-Hartwig Amination Conditions for a Benzonitrile Analogue chegg.com

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| 4-Bromobenzonitrile | n-Hexylamine | Pd₂(dba)₃ | (+)-BINAP | NaOᵗBu | Toluene | 85°C |

This table presents conditions for the synthesis of the para-isomer, which are expected to be similar for the meta-isomer.

This reaction is known for its high yields and functional group tolerance, making it a robust method for preparing compounds like this compound. wikipedia.org

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in many organic transformations. nih.govnih.gov The application of microwave irradiation to amination reactions can significantly reduce reaction times compared to conventional heating methods. researchgate.netresearchgate.net

For the synthesis of this compound, a mixture of 3-chlorobenzonitrile and hexylamine could be subjected to microwave irradiation, potentially in the absence of a solvent or in a high-boiling polar solvent. This approach could offer a more rapid and efficient alternative to traditional heating for the SNAr reaction. While a specific protocol for this exact reaction is not detailed in the literature, the general success of microwave-assisted aminations suggests its potential utility. nih.govresearchgate.net

Derivatization of Pre-functionalized Benzonitriles

An alternative approach to the synthesis of this compound involves the derivatization of a pre-functionalized benzonitrile, such as 3-aminobenzonitrile. chemicalbook.comguidechem.comnih.gov This can be achieved through direct N-alkylation.

In this method, 3-aminobenzonitrile is reacted with a hexyl halide, such as hexyl bromide or hexyl iodide, in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.

General Reaction for N-Alkylation

| Amine | Alkylating Agent | Base | Product |

| 3-Aminobenzonitrile | Hexyl bromide | e.g., K₂CO₃, Et₃N | This compound |

A significant challenge with direct alkylation is the potential for overalkylation, leading to the formation of the tertiary amine, 3-(dihexylamino)benzonitrile, as a byproduct. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired mono-alkylation product.

Reduction of Nitro-Substituted Benzonitriles to Amino Groups

A primary route for synthesizing aminobenzonitriles involves the reduction of the corresponding nitrobenzonitrile. This transformation is a cornerstone in aromatic chemistry, converting an electron-withdrawing nitro group into a versatile amino group. A variety of reducing agents and conditions can be employed for this purpose.

Common reagents for the reduction of aromatic nitro compounds to anilines include metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. quimicaorganica.orgwikipedia.org Catalytic hydrogenation is another widely used industrial-scale method, employing catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.orgncert.nic.in Sodium hydrosulfite and sodium sulfide are also effective for this transformation. wikipedia.org The choice of reagent can be critical, especially when other reducible functional groups are present in the molecule, requiring selective reduction conditions.

For instance, the selective reduction of a nitrile in the presence of an aromatic nitro group can be achieved using borane complexes like borane·tetrahydrofuran (BH3·THF) or a combination of sodium borohydride and trifluoroacetic acid. calvin.edu Mixtures of boron trifluoride etherate and sodium borohydride have also been explored for these selective reductions under aprotic conditions. calvin.edu

The reaction conditions, including solvent and temperature, play a significant role in the outcome of the reduction. While many reductions proceed well at ambient or reflux temperatures, room temperature reactions often yield cleaner products. calvin.edu

Methodological Optimization in Benzonitrile Amination

Optimizing the amination of benzonitriles is crucial for achieving high yields and purity of the desired amino-substituted products. This involves careful consideration of reagents, solvents, temperature, pressure, and catalytic systems.

The choice of reagents and their stoichiometric ratios significantly impacts the efficiency of amination reactions. In the synthesis of α-aminonitriles via the Strecker reaction, for example, indium powder in water has been shown to be an efficient catalyst for the one-pot, three-component synthesis from amines, aldehydes, and trimethylsilyl cyanide (TMSCN). nih.gov

In other synthetic routes, such as the preparation of benzonitrile from benzaldehyde and hydroxylamine (B1172632) hydrochloride, ionic liquids have been proposed as a recyclable agent to overcome issues like long reaction times and the use of metal salt catalysts. rsc.org For instance, using hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride in the presence of an ionic liquid that acts as a co-solvent, catalyst, and phase separator can lead to a 100% conversion and yield of benzonitrile under optimized conditions. rsc.org

The stoichiometry of reactants is also critical. For example, in the synthesis of α-aminonitriles, the molar ratio of benzaldehyde to the hydroxylamine salt was found to be optimal at 1:1.5. rsc.org

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even catalyst stability. In the context of benzonitrile synthesis, the choice of solvent can dramatically affect conversion rates. For instance, in the catalytic transfer hydrogenation of benzonitrile, using a protic solvent like ethanol resulted in a significantly higher initial conversion (99%) compared to aprotic solvents like THF (59%) or ethyl acetate (66%). researchgate.net This suggests that protic solvents can enhance catalyst activity in this specific reaction. researchgate.net

Furthermore, the use of 2-methyltetrahydrofuran (2-MeTHF) has been favored over THF in some reductions involving Lewis acids and borohydrides to minimize solvent polymerization. calvin.edu The optimization of reaction media also extends to the use of ionic liquids, which can serve multiple functions as co-solvents and catalysts, simplifying the separation process. rsc.org

Below is a table illustrating the effect of different solvents on the initial conversion of benzonitrile in a continuous-flow catalytic transfer hydrogenation reaction. researchgate.net

| Solvent | Initial Benzonitrile Conversion (%) | Rate of Deactivation (% per hour) |

| Ethanol | 99 | 2.3 |

| Ethyl Acetate | 66 | 7.7 |

| THF | 59 | 11 |

Reaction conditions: benzonitrile (0.1 M) and HCOOHNEt3 (HCOOH (1.0 M), NEt3 (0.1 M), 10:1 molar ratio) in various solvents was passed over 5 wt% Pd/C (granular, 1.0 g) at 40 °C, flow rate of 0.5 mL min−1 and 6 bar back pressure.

Temperature and pressure are critical parameters in controlling reaction kinetics and product distribution. In many synthetic procedures, reactions are conducted at elevated temperatures to increase the reaction rate. For example, in the synthesis of 3-hydroxy-4-amino-benzonitrile, the reaction mixture is heated to a temperature in the range of 120 - 175 °C for about 4-8 hours. google.com Similarly, the amination of 4-nitrochlorobenzene can be enhanced in a tubular reactor at elevated temperatures up to 100 °C and pressures up to 18 bar, leading to a conversion rate of approximately 90% within 4 hours. researchgate.net

The Haber-Bosch process for ammonia synthesis, a key component in many amination reactions, famously operates at high temperatures (300–500 °C) and pressures (200–300 atm). mdpi.com More recent developments in electrocatalytic nitrogen reduction aim to achieve ammonia synthesis under milder conditions. mdpi.com Studies have shown that increasing both temperature and pressure can boost the rate of the nitrogen reduction reaction in an aqueous environment. mdpi.com For instance, increasing the temperature from 35 °C to 75 °C at a pressure of 1.5 bar doubled the ammonia production rate, while a combination of high temperature (75 °C) and pressure (5 bar) increased the rate by a factor of five. mdpi.com

However, higher temperatures are not always beneficial. In the synthesis of acetonitrile from ethanol, initial temperatures of 360-380 °C are considered optimal, as higher temperatures can lead to catalyst carbidization and product contamination. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds in the synthesis of N-arylated amines. acs.org Palladium-catalyzed cross-coupling reactions, in particular, are widely used. rsc.org The design of ligands for these catalysts is crucial for modulating their activity and selectivity. chemrxiv.orgnih.gov

For nickel-catalyzed cross-coupling reactions, the design of electron-withdrawing benzonitrile-containing ligands has been shown to promote C(sp²)–C(sp³) bond formation. chemrxiv.orgacs.org These ligands can act as electron-acceptors, facilitating reductive elimination and stabilizing low-valent nickel species. chemrxiv.orgnih.gov The development of new catalysts and ligands is essential for accessing valuable products like pharmaceuticals in new and efficient ways. chemrxiv.orgnih.gov

Photocatalysis offers an alternative approach to traditional transition metal catalysis for arene C-H amination. acs.org This method can circumvent the need for pre-functionalization of aromatic substrates and often proceeds under milder conditions. acs.org

The table below provides examples of different catalytic systems used in amination and related reactions.

| Reaction Type | Catalyst System | Key Features |

| Cross-Coupling Amination | Palladium with phosphine ligands (e.g., PPh₃, DPPF) | Widely used for C-N bond formation. Ligand design is critical for catalyst performance. rsc.org |

| Cross-Coupling Amination | Nickel with benzonitrile-containing ligands | Benzonitrile moiety acts as an electron-acceptor, promoting reductive elimination. chemrxiv.orgnih.gov |

| Photocatalytic C-H Amination | Iridium-based photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) | Enables direct C-H amination of arenes under mild conditions. acs.org |

| Strecker Reaction | Indium powder in water | Efficient and environmentally benign catalyst for α-aminonitrile synthesis. nih.gov |

Green Chemistry Principles in the Synthesis of Aminobenzonitriles

The principles of green chemistry are increasingly being applied to the synthesis of aminobenzonitriles to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. yale.eduacs.org

Key principles relevant to aminobenzonitrile synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. yale.eduacs.org This can be achieved through high-yield reactions and the use of catalytic processes.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.eduacs.org Catalytic hydrogenation, for example, can have a high atom economy. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. yale.eduacs.org This includes avoiding highly toxic reagents like cyanide when alternative routes are available. patsnap.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary wherever possible and innocuous when used. yale.eduacs.org The development of solvent-free reactions or the use of water or recyclable ionic liquids as reaction media are examples of this principle in action. nih.govrsc.org

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.eduacs.org Photocatalytic and electrochemical methods can offer milder reaction conditions compared to traditional thermal methods. acs.orgrsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. yale.eduacs.org

An example of a green synthetic route is the one-pot, three-component Strecker reaction using indium powder in water as a catalyst for the synthesis of α-aminonitriles. nih.gov Another example is the use of a recyclable ionic liquid in the synthesis of benzonitrile, which eliminates the need for a metal salt catalyst and simplifies the separation process. rsc.org

Evaluation of Process Mass Intensity (PMI) for Amination Protocols

Process Mass Intensity (PMI) is a key metric in green chemistry that measures the total mass of materials used (raw materials, solvents, reagents, process water) to produce a specific mass of the final product. A lower PMI value indicates a more efficient and less wasteful process. The formula for PMI is:

PMI = (Total Mass Input [kg]) / (Mass of Product [kg])

To evaluate the PMI for the synthesis of this compound, two hypothetical but representative protocols are considered: a traditional SNAr approach and a modern Buchwald-Hartwig amination.

SNAr Amination Protocol (Hypothetical)

This protocol assumes the reaction of 3-chlorobenzonitrile with n-hexylamine. SNAr reactions typically require an electron-withdrawing group (like the nitrile group) on the aromatic ring and can often be carried out under relatively simple, metal-free conditions.

| Material | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 3-Chlorobenzonitrile | 137.57 | 1.0 | 137.57 |

| n-Hexylamine | 101.19 | 1.5 | 151.79 |

| Potassium Carbonate (Base) | 138.21 | 2.0 | 276.42 |

| Dimethylformamide (Solvent) | 73.09 | - | 1000.00 |

| Water (Workup) | 18.02 | - | 500.00 |

| Ethyl Acetate (Extraction) | 88.11 | - | 500.00 |

| Total Input | 2565.78 | ||

| Product: this compound | 202.29 | 0.8 (80% Yield) | 161.83 |

PMI Calculation for SNAr: PMI = 2565.78 g / 161.83 g ≈ 15.85

Buchwald-Hartwig Amination Protocol (Hypothetical)

This protocol involves the palladium-catalyzed cross-coupling of 3-bromobenzonitrile and n-hexylamine. This method is highly versatile and often provides higher yields with a broader substrate scope compared to SNAr.

| Material | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 3-Bromobenzonitrile | 182.02 | 1.0 | 182.02 |

| n-Hexylamine | 101.19 | 1.2 | 121.43 |

| Sodium tert-butoxide (Base) | 96.10 | 1.4 | 134.54 |

| Pd(dba)₂ (Catalyst) | 575.00 | 0.01 | 5.75 |

| Xantphos (Ligand) | 578.68 | 0.02 | 11.57 |

| Toluene (Solvent) | 92.14 | - | 1000.00 |

| Water (Workup) | 18.02 | - | 500.00 |

| Ethyl Acetate (Extraction) | 88.11 | - | 500.00 |

| Total Input | 2455.31 | ||

| Product: this compound | 202.29 | 0.9 (90% Yield) | 182.06 |

PMI Calculation for Buchwald-Hartwig: PMI = 2455.31 g / 182.06 g ≈ 13.49

Based on these hypothetical protocols, the Buchwald-Hartwig amination exhibits a lower PMI, suggesting a more efficient process in terms of mass utilization.

Comparison of Reaction Sustainability: SNAr vs. Buchwald-Hartwig Amination

The sustainability of a chemical process extends beyond just mass intensity and includes factors like the use of hazardous materials, energy consumption, and the generation of toxic waste.

| Feature | SNAr Amination | Buchwald-Hartwig Amination | Sustainability Implications |

| Catalyst | Typically metal-free. | Requires a palladium catalyst and a phosphine ligand. | SNAr avoids the use of heavy metal catalysts, which can be toxic and require removal from the final product. This is a significant advantage in terms of environmental impact and product purity. scranton.edu |

| Substrate Scope | Generally limited to activated aryl halides (with electron-withdrawing groups). | Broad substrate scope, applicable to a wide range of aryl halides and amines. | The versatility of the Buchwald-Hartwig reaction allows for greater flexibility in feedstock selection. |

| Reaction Conditions | Often requires higher temperatures and polar aprotic solvents like DMF or DMSO. | Can often be performed under milder conditions with a wider range of solvents, including greener options. | The milder conditions of the Buchwald-Hartwig amination can lead to lower energy consumption. However, the use of solvents like toluene still presents environmental concerns. |

| Base | Commonly uses inorganic bases like K₂CO₃ or Na₂CO₃. | Often employs strong, moisture-sensitive bases like sodium tert-butoxide. | The bases used in SNAr are generally less hazardous and easier to handle than those required for the Buchwald-Hartwig reaction. |

| Workup and Purification | Generally simpler workup procedures. | Can be more complex due to the need to remove the catalyst and ligand residues. | The additional purification steps for the Buchwald-Hartwig reaction can increase solvent usage and waste generation. |

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy for SNAr Amination:

The balanced equation for the SNAr reaction is: C₇H₄ClN (3-chlorobenzonitrile) + C₆H₁₅N (n-hexylamine) → C₁₃H₁₈N₂ (this compound) + HCl

Assuming the base (e.g., K₂CO₃) is considered a reagent that is consumed to neutralize the HCl byproduct, the atom economy calculation is as follows:

Reactants: 3-chlorobenzonitrile (137.57 g/mol ) + n-hexylamine (101.19 g/mol ) + K₂CO₃ (138.21 g/mol )

Desired Product: this compound (202.29 g/mol )

Atom Economy (%) = (202.29 / (137.57 + 101.19 + 138.21)) x 100 ≈ 53.6%

Atom Economy for Buchwald-Hartwig Amination:

The balanced equation for the Buchwald-Hartwig reaction is: C₇H₄BrN (3-bromobenzonitrile) + C₆H₁₅N (n-hexylamine) → C₁₃H₁₈N₂ (this compound) + HBr

Again, including the base (e.g., NaOtBu) in the calculation:

Reactants: 3-bromobenzonitrile (182.02 g/mol ) + n-hexylamine (101.19 g/mol ) + NaOtBu (96.10 g/mol )

Desired Product: this compound (202.29 g/mol )

Atom Economy (%) = (202.29 / (182.02 + 101.19 + 96.10)) x 100 ≈ 53.3%

Solvent Reduction and Recycling: Choosing solvents that are less toxic and can be easily recovered and reused.

Catalyst Recovery: In the case of the Buchwald-Hartwig reaction, efficient recovery and recycling of the palladium catalyst are crucial for both cost and environmental reasons.

Byproduct Management: The primary byproducts are inorganic salts from the neutralization of the acid formed. Proper disposal or potential valorization of these salts is a consideration.

Advanced Spectroscopic and Structural Elucidation of 3 Hexylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

NMR spectroscopy is a premier technique for determining the precise structure of an organic compound. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete map of the atomic connectivity and chemical environment can be constructed.

¹H NMR Spectroscopy for Proton Environment Characterization

The ¹H NMR spectrum of 3-(Hexylamino)benzonitrile is predicted to exhibit distinct signals corresponding to the protons of the hexyl chain, the amine group, and the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the electron-donating amino group and the electron-withdrawing nitrile group.

Hexyl Chain Protons: The aliphatic hexyl group gives rise to a series of signals in the upfield region of the spectrum. The terminal methyl group (CH₃) is expected to appear as a triplet around δ 0.9 ppm. The four internal methylene (B1212753) groups (CH₂) would produce a complex multiplet signal between approximately δ 1.3 and 1.7 ppm. The methylene group directly attached to the nitrogen atom (-NH-CH₂ -) is deshielded by the electronegative nitrogen and is anticipated to be a triplet around δ 3.1-3.2 ppm. princeton.eduepfl.ch

Amine Proton: The secondary amine proton (-NH-) typically appears as a broad singlet. Its chemical shift can vary depending on solvent and concentration but is expected in the region of δ 3.7-4.3 ppm. princeton.eduepfl.ch

Aromatic Protons: The 1,3-disubstituted benzene (B151609) ring will show four distinct signals in the aromatic region (δ 6.5-7.5 ppm). Based on analyses of similar meta-substituted compounds like ethyl 3-(hexylamino)benzoate and 3-chloro-N-hexylaniline, the expected pattern is as follows: The proton at C2 (between the two substituents) would be a triplet or singlet-like signal. The proton at C6 would likely appear as a doublet or doublet of doublets, as would the proton at C4. The proton at C5 is expected to be a triplet. princeton.eduepfl.ch The electron-withdrawing nitrile group deshields adjacent protons, while the electron-donating amino group provides shielding.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H2, H4, H5, H6) | 6.5 - 7.5 | m |

| Amine NH | 3.7 - 4.3 | br s |

| N-CH₂ - | 3.1 - 3.2 | t |

| N-CH₂-CH₂ - | 1.6 - 1.7 | p |

| -(CH₂)₃- | 1.3 - 1.5 | m |

Note: Data are predicted based on analogous compounds. princeton.eduepfl.ch m = multiplet, br s = broad singlet, t = triplet, p = pentet.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 13 distinct signals are expected (seven for the benzonitrile (B105546) moiety and six for the hexyl chain).

Alkyl Carbons: The hexyl chain carbons are observed in the aliphatic region (δ 14-45 ppm). The terminal methyl carbon (-C H₃) appears furthest upfield around δ 14.0 ppm. The methylene carbons appear in the δ 22-32 ppm range, with the carbon alpha to the nitrogen (-N-C H₂) being the most deshielded of the alkyl chain, appearing around δ 44.0 ppm. princeton.eduepfl.ch

Aromatic and Nitrile Carbons: The six carbons of the benzene ring and the nitrile carbon resonate in the downfield region (δ 110-150 ppm). The carbon attached to the nitrile group (C1) and the carbon attached to the amino group (C3) are quaternary and their shifts are strongly influenced by the substituents. The nitrile carbon (-C ≡N) itself is expected around δ 119 ppm. The carbon attached to the nitrogen (C3) would appear highly deshielded, near δ 148-150 ppm. princeton.eduepfl.ch The carbon ipso to the nitrile group (C1) is predicted around δ 112 ppm. The remaining aromatic carbons (C2, C4, C5, C6) would appear between δ 110 and 130 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C-NHR (C3) | 148 - 150 |

| Aromatic CHs (C2, C4, C5, C6) | 110 - 130 |

| C ≡N | ~119 |

| C -CN (C1) | ~112 |

| N-C H₂ | ~44.0 |

| N-CH₂-C H₂ | ~29.5 |

| N-(CH₂)₂-C H₂ | ~26.9 |

| N-(CH₂)₃-C H₂ | ~31.7 |

| N-(CH₂)₄-C H₂ | ~22.8 |

Note: Data are predicted based on analogous compounds. princeton.eduepfl.ch

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two or three bonds). Key expected correlations would be observed between adjacent protons in the hexyl chain (e.g., between N-CH₂ and the next CH₂, and so on down the chain to the terminal CH₃). It would also confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). chemicalbook.comchemicalbook.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~δ 3.1 ppm would show a cross-peak with the carbon signal at ~δ 44.0 ppm, confirming the N-CH₂ group.

A cross-peak between the N-CH₂ protons (~δ 3.1 ppm) and the aromatic C3 carbon (~δ 149 ppm), confirming the attachment of the hexyl group to the ring.

Correlations from the aromatic protons to the quaternary nitrile carbon (C≡N) and the carbon to which it is attached (C1), confirming the position of the nitrile group.

Correlations between the amine proton (NH) and the adjacent C3 and N-CH₂ carbons.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Nitrile and Amine Vibrational Modes

The IR spectrum of this compound is dominated by absorptions from the N-H, C-H, C≡N, and C=C bonds.

N-H Stretch: A secondary amine typically shows one moderate, sharp absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching from the hexyl group will appear as strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹.

C≡N (Nitrile) Stretch: This is a highly characteristic absorption. For aromatic nitriles, conjugation lowers the frequency slightly. A sharp, strong intensity peak is expected in the range of 2220-2230 cm⁻¹. chem-soc.si

C=C Stretch: Aromatic ring C=C stretching vibrations appear as multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy for Aromatic Ring and Alkyl Chain Characterization

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, gives a strong and characteristic band in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching and C-H bending modes are also readily observed.

C≡N Stretch: The nitrile stretch is also Raman active and appears in the same region as in the IR spectrum (~2220-2230 cm⁻¹). Its intensity can be significant due to the high polarizability of the triple bond.

Alkyl Chain Modes: The C-H stretching modes of the hexyl group (2800-3000 cm⁻¹) are prominent in the Raman spectrum. C-C stretching and CH₂ twisting/rocking modes of the alkyl chain also contribute to the fingerprint region of the spectrum. amazonaws.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its structural arrangement.

The molecular formula for this compound is C₁₃H₁₈N₂. Based on this formula, the calculated monoisotopic mass is 202.1470 daltons, and the average molecular weight is 202.30 g/mol . nih.gov In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to these values, confirming the compound's identity.

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on its structure. The most prominent fragmentation would likely involve the cleavage of the hexyl chain, as it is the most labile part of the molecule. A common fragmentation pathway for N-alkyl amines is the α-cleavage, but a more significant fragmentation for long alkyl chains is the loss of an alkyl radical. For the hexyl group, the loss of a pentyl radical (•C₅H₁₁) is a characteristic fragmentation. While mass spectrometry data for the exact 3-isomer is not widely published, data for the related isomer, 4-(Hexylamino)benzonitrile, shows a base peak corresponding to the loss of a C₅H₁₁ fragment. wiley-vch.de Another potential fragmentation pathway involves the cleavage of the C-N bond, separating the hexylamino group from the benzonitrile core. Further fragmentation of the benzonitrile ring itself can occur, including the characteristic loss of hydrogen cyanide (HCN). nih.gov

The table below summarizes the key mass spectrometry data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₂ | nih.gov |

| Molecular Weight | 202.30 g/mol | nih.gov |

| Expected Major Fragments (m/z) | ||

| [M-C₅H₁₁]⁺ | 131.07 | wiley-vch.de |

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that define the molecule's solid-state architecture.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. The ability to perform this analysis is contingent upon the successful growth of a single crystal of sufficient quality, a process that can be challenging for some organic molecules. escholarship.org

If a suitable crystal were to be obtained and analyzed, X-ray crystallography would reveal critical structural details. nih.govresearchgate.net It would precisely map the geometry of the benzonitrile ring and the conformation of the flexible hexylamino side chain. Furthermore, this analysis would elucidate the nature of intermolecular forces that govern the crystal packing. These forces could include hydrogen bonding between the amine hydrogen (N-H) of one molecule and the nitrogen atom of the nitrile group (C≡N) of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings could play a significant role in stabilizing the crystal lattice. The data obtained would provide an unambiguous depiction of the molecule's conformation and packing in the solid state.

The table below outlines the structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

Table 2: Potential Parameters from X-ray Crystallography of this compound

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the unit cell and the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths | Provides exact distances between bonded atoms (e.g., C-C, C-N, C≡N). |

| Bond Angles | Determines the angles between adjacent chemical bonds. |

| Torsion Angles | Defines the conformation of the molecule, particularly the flexible hexyl chain. |

Computational and Theoretical Investigations of 3 Hexylamino Benzonitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Table 1: Hypothetical Energy Minima for 3-(Hexylamino)benzonitrile Conformers (Note: This table is illustrative as specific data for this compound is not available.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.netyoutube.comnih.govyoutube.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov For molecules with donor and acceptor groups, like this compound (amino group as donor, nitrile group as acceptor), this analysis can reveal the potential for intramolecular charge transfer. nih.govresearchgate.net

Table 2: Representative HOMO/LUMO Data for a Substituted Aminobenzonitrile (Note: This data is for a related compound, 4-amino-2-chlorobenzonitrile, and is not specific to this compound.) researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available for this compound |

| LUMO | Data not available for this compound |

| Energy Gap (ΔE) | Data not available for this compound |

Reactivity Prediction and Reaction Mechanism Studies

Computational methods can predict the most likely sites for chemical reactions on a molecule and can be used to model the pathways of those reactions.

Fukui indices are used to determine the local reactivity of different atoms within a molecule towards electrophilic, nucleophilic, and radical attacks. researchgate.netsubstack.comias.ac.inrowansci.comresearchgate.net Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.infonih.govresearchgate.net For this compound, these calculations would identify the nitrogen of the amino group and the nitrile group as key reactive centers.

To understand the mechanism of reactions such as further amination or derivatization of the amino or nitrile groups, computational chemists model the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insights into the reaction rate and feasibility. While general principles of N-alkylation reactions have been studied computationally, specific transition state models for reactions involving this compound are not documented. mdpi.comresearchgate.net

Photophysical Properties Simulation

The interaction of molecules with light, leading to absorption and emission, can be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net For a donor-acceptor molecule like this compound, these simulations could predict its UV-Visible absorption spectrum and explore the nature of its excited states, which is relevant for applications in materials science and photochemistry. mdpi.comrsc.orgresearchgate.netdntb.gov.ua Studies on related aminobenzonitrile derivatives have shown complex photophysical behaviors, including dual fluorescence, which are heavily influenced by the molecular structure and solvent environment. acs.orgresearchgate.net

Prediction of Absorption and Emission Spectra

Computational quantum chemistry is a powerful tool for predicting the optoelectronic properties of molecules like this compound. The primary method for simulating electronic absorption and emission spectra is Time-Dependent Density Functional Theory (TD-DFT). This approach can accurately predict the wavelengths of maximum absorption (λ_max) and emission, as well as the oscillator strengths (f), which correspond to the intensity of the transitions.

The investigation would begin with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). Following this, TD-DFT calculations are performed to determine the vertical excitation energies, which correspond to the UV-Visible absorption spectrum. By optimizing the geometry of the first excited state, a subsequent TD-DFT calculation can predict the fluorescence emission energy. The effect of different solvents on the spectra is typically modeled using a Polarizable Continuum Model (PCM).

For a donor-acceptor molecule like this compound, the primary electronic transition of interest is the intramolecular charge transfer (ICT) from the hexylamino donor to the benzonitrile (B105546) acceptor. This transition is highly sensitive to solvent polarity, and a red-shift (bathochromic shift) in both absorption and emission spectra is generally expected with increasing solvent polarity.

Table 1: Illustrative Predicted Spectral Data for this compound

Disclaimer: The following data are hypothetical and provided for illustrative purposes to demonstrate the typical output of a TD-DFT calculation. They are not based on published results for this specific molecule.

| Solvent (Continuum Model) | Predicted Absorption λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Predicted Emission λmax (nm) |

| Gas Phase | 295 | 0.15 | HOMO → LUMO | 340 |

| Toluene | 302 | 0.18 | HOMO → LUMO | 355 |

| Dichloromethane | 308 | 0.21 | HOMO → LUMO | 370 |

| Acetonitrile | 315 | 0.25 | HOMO → LUMO | 390 |

Investigation of Charge Transfer Characteristics

The defining electronic feature of this compound is the potential for intramolecular charge transfer (ICT) upon photoexcitation. Computational methods allow for a detailed quantification of this phenomenon. The analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—calculated at the DFT level.

For an effective ICT molecule, the HOMO is expected to be localized on the electron-donating moiety (the hexylamino group), while the LUMO is localized on the electron-accepting moiety (the benzonitrile group). Visualization of these orbitals clearly illustrates the spatial separation of electron density before and after the electronic transition.

Further quantification can be achieved through population analysis methods, such as Natural Bond Orbital (NBO) analysis. NBO calculates the partial atomic charges on each atom in both the ground state (S₀) and the first excited state (S₁). By comparing the net charge on the donor and acceptor fragments in these two states, the magnitude of the charge transferred (Δq) upon excitation can be precisely determined. A larger Δq value indicates a more efficient ICT process. These calculations would reveal the extent to which the hexylamino group donates electron density to the benzonitrile system upon absorption of light.

Table 2: Illustrative Charge Transfer Analysis for this compound in Acetonitrile

Disclaimer: The following data are hypothetical and provided for illustrative purposes to demonstrate the typical output of a DFT/NBO calculation. They are not based on published results for this specific molecule.

| Molecular Fragment | Ground State (S₀) Net Charge (e) | First Excited State (S₁) Net Charge (e) | Charge Transferred (Δq) (e) |

| Hexylamino Group (Donor) | +0.15 | +0.65 | +0.50 |

| Benzonitrile Group (Acceptor) | -0.15 | -0.65 | -0.50 |

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into how the molecule interacts with its solvent environment and its own conformational dynamics, which are factors that significantly influence its photophysical properties.

In a typical MD setup, a single molecule of this compound is placed in a simulation box filled with a large number of explicit solvent molecules (e.g., water, acetonitrile, or toluene). The interactions between all atoms are governed by a set of parameters known as a force field (e.g., OPLS-AA, AMBER). The simulation evolves over time (typically nanoseconds) by solving Newton's equations of motion for the system.

Analysis of the resulting trajectory can reveal several key aspects:

Solvation Shell Structure: By calculating the radial distribution function (RDF) between specific atoms of the solute and solvent, the structure of the solvent molecules immediately surrounding the donor and acceptor groups can be determined. This is particularly important for understanding how polar solvent molecules orient themselves around the nitrile group.

Conformational Dynamics: The hexyl chain and the C-N bond connecting the amino group to the phenyl ring are flexible. MD simulations can explore the accessible conformations and the timescale of transitions between them. This is relevant for understanding non-radiative decay pathways and potential steric effects on the ICT process.

Solvent Reorganization Energy: MD simulations can be used to calculate the energy required to reorganize the solvent shell upon electronic excitation, a key parameter in Marcus theory for electron transfer.

These simulations would provide a microscopic, time-resolved view of how the solvent environment accommodates the change in dipole moment during the ICT process, thus bridging the gap between the static quantum chemical calculations and the dynamic behavior of the molecule in solution.

Reactivity and Derivatization Pathways of 3 Hexylamino Benzonitrile

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, cycloadditions, and additions of organometallic reagents. researchgate.net

Hydrolysis to Amides and Carboxylic Acids

Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either an acid or a base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the nitrile is protonated, which increases its electrophilicity and makes it susceptible to nucleophilic attack by water. libretexts.org The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. lumenlearning.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. weebly.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide in the basic medium yields a carboxylate salt. chemistrysteps.com

| Reaction | Catalyst | Intermediate | Final Product |

| Hydrolysis | Acid | Amide | Carboxylic Acid |

| Hydrolysis | Base | Imidic Acid/Amide | Carboxylate Salt |

Reduction to Aldehydes or Amines

The nitrile group can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent used.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. Diisopropylaminoborane has also been shown to be effective in reducing various aliphatic and aromatic nitriles to primary amines in high yields. nih.gov

Reduction to Aldehydes: The use of less reactive reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of nitriles to aldehydes. youtube.com

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Diisopropylaminoborane | Primary Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde |

[3+2] Cycloaddition Reactions (e.g., with Azides to Tetrazoles)

The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles. sci-rad.com A significant example is the reaction with azides to synthesize 5-substituted-1H-tetrazoles. researchgate.net This "click chemistry" approach is a highly efficient method for forming tetrazole rings. researchgate.net The reaction involves the [3+2] cycloaddition of the nitrile with an azide, a process that can be catalyzed under various conditions. researchgate.netsci-rad.comuchicago.edu

Grignard or Organolithium Reagent Addition

Grignard reagents and organolithium reagents readily add to the electrophilic carbon of the nitrile group. masterorganicchemistry.com This reaction initially forms an imine intermediate after the addition of the organometallic reagent. nih.govkrayonnz.com Subsequent hydrolysis of this imine in an acidic aqueous workup yields a ketone. masterorganicchemistry.comshaalaa.comdoubtnut.com This two-step process provides a valuable method for the synthesis of ketones from nitriles. masterorganicchemistry.com

Formation of Amidoximes and Oximes

Nitriles are key precursors for the synthesis of amidoximes. The most common method involves the reaction of the nitrile with hydroxylamine (B1172632). nih.govmdpi.com This reaction is typically carried out in the presence of a base to generate hydroxylamine in situ from its hydrochloride salt. nih.gov The reaction time and conditions can vary depending on the specific nitrile substrate. nih.gov

Reactions Involving the Hexylamino Moiety

The secondary amine of the hexylamino group can also undergo various chemical transformations. One notable reaction is reductive alkylation. In a general sense, nitriles can be reductively alkylated with aldehydes or ketones in the presence of a suitable catalyst and a reducing agent to form secondary amines. nih.gov While this reaction is typically used to synthesize secondary amines from primary amines or ammonia, the existing secondary amine in 3-(hexylamino)benzonitrile could potentially be further alkylated to a tertiary amine under appropriate conditions.

Alkylation and Acylation of the Amine Nitrogen

The secondary amine nitrogen in this compound is nucleophilic and readily undergoes alkylation and acylation reactions. Alkylation with alkyl halides or other alkylating agents introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction conditions for such transformations typically involve a base to deprotonate the amine, enhancing its nucleophilicity.

Acylation, on the other hand, involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of an amide linkage. The reactivity of the amine in acylation can be influenced by the steric hindrance of the hexyl group and the electronic properties of the benzonitrile (B105546) ring.

| Reagent | Product Type | Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Acid Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Anhydride (e.g., (CH₃CO)₂O) | Amide | Heat or Catalyst (e.g., DMAP) |

Formation of Schiff Bases and Related Imine Derivatives

The secondary amine of this compound can react with aldehydes and ketones to form Schiff bases or imine derivatives. This condensation reaction typically requires acid catalysis to facilitate the dehydration process. The formation of the C=N double bond is a key step in this transformation. The stability and reactivity of the resulting Schiff base are influenced by the nature of the aldehyde or ketone used. These imine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and can also act as ligands in coordination chemistry.

Ring-Closing Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a nitrile group, makes it a suitable precursor for the synthesis of various heterocyclic systems through ring-closing reactions. Depending on the reaction partners and conditions, a variety of heterocyclic rings can be constructed. For instance, reaction with appropriate bifunctional reagents can lead to the formation of fused heterocyclic systems where the benzonitrile ring is part of a larger polycyclic structure. The specific conditions and reagents used will dictate the type and complexity of the resulting heterocyclic compound.

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The hexylamino group is an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the benzonitrile ring. This directing effect is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which increases the electron density at the ortho and para positions. However, the cyano group is a deactivating group and a meta-director. The interplay of these two opposing electronic effects determines the regioselectivity of electrophilic substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The position of substitution will be a result of the combined directing effects of the hexylamino and cyano groups. Generally, the activating effect of the amino group is stronger, favoring substitution at the ortho and para positions relative to the amino group.

| Reaction | Reagents | Product(s) |

| Bromination | Br₂ / FeBr₃ | Ortho- and para-bromo derivatives |

| Nitration | HNO₃ / H₂SO₄ | Ortho- and para-nitro derivatives |

| Sulfonation | SO₃ / H₂SO₄ | Ortho- and para-sulfonic acid derivatives |

Metal Coordination Chemistry of this compound as a Ligand

The nitrile group of this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential coordination site for metal ions. Nitriles are known to act as ligands in coordination chemistry, typically binding to metal centers in a linear, end-on fashion through the nitrogen atom. The presence of the hexylamino group can influence the electronic properties of the nitrile group and, consequently, its coordination behavior.

Design and Synthesis of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt or precursor. The choice of metal and reaction conditions will determine the structure and properties of the resulting complex. The coordination of the nitrile ligand to a metal center can lead to changes in its spectroscopic properties, such as a shift in the C≡N stretching frequency in the infrared spectrum. The strength of the metal-nitrile bond is influenced by both σ-donation from the nitrile nitrogen to the metal and potential π-backbonding from the metal d-orbitals to the π* orbitals of the nitrile group. nih.gov

Investigation of Ligand Exchange Kinetics and Thermodynamics

The lability of the this compound ligand in a coordination complex is an important aspect of its coordination chemistry. Ligand exchange reactions involve the substitution of the nitrile ligand by another ligand. The kinetics and thermodynamics of these exchange processes can be studied using various techniques, such as UV-visible or NMR spectroscopy. nih.govresearchgate.net These studies provide insights into the stability of the metal-ligand bond and the mechanism of the substitution reaction. nih.gov The rate of ligand exchange can be influenced by factors such as the nature of the metal ion, the solvent, and the electronic and steric properties of both the incoming and outgoing ligands. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Currently, there is a lack of established and optimized synthetic methodologies specifically for 3-(Hexylamino)benzonitrile. Future research should prioritize the development of efficient and environmentally benign synthesis routes. Key areas of investigation could include:

Exploration of Greener Solvents and Catalysts: Moving away from traditional, often hazardous, organic solvents towards more sustainable alternatives like water, ionic liquids, or deep eutectic solvents would be a significant advancement. The investigation of reusable catalysts, such as heterogeneous catalysts or biocatalysts, could also enhance the sustainability of the synthesis process.

Process Optimization and Scale-Up: Systematic studies to optimize reaction parameters, including temperature, pressure, reaction time, and stoichiometry, are crucial for maximizing yield and purity. Subsequent research should focus on the scalability of the optimized process to make the compound more accessible for further studies and potential applications.

One-Pot Synthesis Strategies: The design of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing waste and purification steps. A potential route could involve the direct N-alkylation of 3-aminobenzonitrile (B145674) with a hexyl halide or other suitable alkylating agent.

Exploration of Structure-Property Relationships for Targeted Applications

A fundamental understanding of how the molecular structure of this compound dictates its physical and chemical properties is essential for identifying its potential applications. The presence of a flexible hexyl chain, an aromatic nitrile group, and a secondary amine offers a rich scaffold for tuning its properties. Future studies should focus on:

Systematic Derivatization: The synthesis of a library of derivatives by modifying the hexyl chain (e.g., branching, introduction of functional groups) or the benzonitrile (B105546) ring (e.g., substitution at other positions) would provide valuable data for establishing clear structure-property relationships.

Computational Modeling and Simulation: In silico studies, such as Density Functional Theory (DFT) calculations, can predict molecular geometries, electronic properties, and spectroscopic signatures. This computational approach can guide experimental efforts and provide deeper insights into the observed properties.

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography will be vital to unequivocally determine the structure and conformation of this compound and its derivatives.

Integration into Advanced Functional Systems and Devices

The unique combination of functional groups in this compound suggests its potential as a building block for advanced functional materials. Future research could explore its integration into various systems and devices:

Organic Electronics: The aromatic and nitrile functionalities suggest potential applications in organic electronics. Investigations into its properties as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for other functional molecules could be fruitful.

Sensors and Probes: The amine group could act as a recognition site for specific analytes, while the nitrile group's electronic properties could be modulated upon binding. This opens up possibilities for its use in the development of chemical sensors or fluorescent probes.

Liquid Crystals: The elongated molecular shape, resulting from the combination of the phenyl ring and the hexyl chain, is a common feature of liquid crystalline materials. The potential for this compound and its derivatives to exhibit liquid crystalline phases should be investigated.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The full potential of this compound is most likely to be realized through interdisciplinary collaborations. The interface of organic synthesis, materials science, and supramolecular chemistry offers exciting research avenues:

Self-Assembly and Supramolecular Structures: The amine and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, which could drive the self-assembly of the molecules into well-defined supramolecular architectures such as gels, films, or fibers. Understanding and controlling these self-assembly processes could lead to the development of novel soft materials.

Polymer and Dendrimer Synthesis: this compound could serve as a monomer or a core molecule for the synthesis of novel polymers and dendrimers. The resulting macromolecules could possess unique properties and find applications in areas such as drug delivery, catalysis, or coatings.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrile and amine groups can act as ligands for metal ions, opening up the possibility of creating coordination complexes and metal-organic frameworks. These materials are known for their applications in gas storage, separation, and catalysis.

Q & A

Q. What are the recommended safety protocols for handling 3-(Hexylamino)benzonitrile in laboratory settings?

Methodological Answer:

- Hazard Classification : Based on structurally similar compounds (e.g., 4-(hexylamino)benzonitrile), acute toxicity via oral (H302), dermal (H312), and inhalation (H332) routes is anticipated .

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised for aerosolized particles .

- Ventilation : Conduct experiments in fume hoods with ≥6 air changes per hour to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via certified hazardous waste contractors .

Q. How can researchers synthesize this compound, and what are common intermediates?

Methodological Answer:

- Synthetic Routes : While direct synthesis data for this compound is unavailable, analogous compounds (e.g., 3-(methylamino)benzonitrile) suggest nucleophilic aromatic substitution or reductive amination as plausible pathways. For example, hexylamine could react with 3-fluorobenzonitrile under basic conditions .

- Intermediate Isolation : Purify intermediates (e.g., 3-aminobenzonitrile derivatives) via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structures via H NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify nitrile (C≡N) stretches near 2220–2240 cm and N-H bends (hexylamino group) at 3300–3500 cm .

- NMR : Use H NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and aliphatic hexyl chain signals (δ 0.8–1.6 ppm). C NMR confirms nitrile carbon at ~115 ppm .

- UV-Vis : Analyze π→π* transitions in the 250–300 nm range for electronic structure insights .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Computational Workflow : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (FMOs) to assess HOMO-LUMO gaps and charge transfer potential .

- Reactivity Analysis : Use Fukui indices to predict nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects in the hexylamino group .

- Validation : Compare computed IR and NMR spectra with experimental data to refine models .

Q. What are the potential applications of this compound in optoelectronic materials?

Methodological Answer:

- OLED Research : Derivatives of benzonitrile (e.g., TADF materials) are used as emitters or hosts in OLEDs. The hexylamino group may enhance solubility and film-forming properties .

- Device Fabrication : Test thin-film stability via thermal gravimetric analysis (TGA) and photoluminescence quantum yield (PLQY) measurements. Compare performance with commercial carbazole-based materials .

Q. How should researchers address data gaps in the environmental impact assessment of this compound?

Methodological Answer:

- Persistence Studies : Conduct OECD 301 biodegradability tests. If recalcitrant, investigate advanced oxidation processes (AOPs) for degradation .

- Ecotoxicity : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to estimate LC/EC values .

- Regulatory Compliance : Align disposal practices with REACH and EPA guidelines, emphasizing pre-treatment to neutralize nitrile groups .

Data Contradictions and Limitations

- Toxicity Data : Acute toxicity is inferred from analogs (e.g., 4-(hexylamino)benzonitrile), but chronic exposure effects remain unstudied .

- Synthesis : Lack of direct synthesis protocols necessitates reliance on analogous reactions, which may yield positional isomers or byproducts .

- Environmental Fate : No experimental data on bioaccumulation or soil mobility exists; computational predictions (e.g., EPI Suite) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.